3-(5-Methylthiophen-2-yl)butan-2-ol is an organic compound characterized by its molecular formula C9H14OS and a molecular weight of 170.27 g/mol. This compound features a thienyl group, which is a sulfur-containing heterocyclic structure, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
3-(5-Methylthiophen-2-yl)butan-2-ol falls under the category of alcohols due to the presence of a hydroxyl (-OH) group. It can also be classified as a thiophene derivative, which may exhibit unique reactivity patterns due to the presence of the sulfur atom in its structure.
The synthesis of 3-(5-Methylthiophen-2-yl)butan-2-ol typically involves the reaction of 5-methylthiophene with butan-2-ol. This process may require specific catalysts and controlled temperature conditions to optimize yield and purity.
The molecular structure of 3-(5-Methylthiophen-2-yl)butan-2-ol includes:
Property | Value |
---|---|
Molecular Formula | C9H14OS |
Molecular Weight | 170.27 g/mol |
IUPAC Name | 3-(5-Methylthiophen-2-yl)butan-2-ol |
InChI | InChI=1S/C9H14OS/c1-6-4-5-9(11-6)7(2)8(3)10/h4-5,7-8,10H,1-3H3 |
InChI Key | JLFVDXSVJQUGKZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(S1)C(C)C(C)O |
This data highlights the compound's structural features and aids in identification for research purposes.
3-(5-Methylthiophen-2-yl)butan-2-ol can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism by which 3-(5-Methylthiophen-2-yl)butan-2-ol exerts its effects is largely dependent on its application:
Research into its specific mechanisms is ongoing, particularly regarding its biological activities .
3-(5-Methylthiophen-2-yl)butan-2-ol is typically presented as a colorless liquid with a characteristic odor.
The compound exhibits solubility in polar solvents due to its hydroxyl group while being less soluble in non-polar solvents. Its reactivity profile allows it to participate in various chemical transformations typical of alcohols and thiophene derivatives .
3-(5-Methylthiophen-2-yl)butan-2-ol has several applications across different scientific fields:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3